4-(1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide 4-(1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16313727
InChI: InChI=1S/C17H16N8O/c26-17(13-6-8-14(9-7-13)25-12-19-22-23-25)18-10-3-5-16-21-20-15-4-1-2-11-24(15)16/h1-2,4,6-9,11-12H,3,5,10H2,(H,18,26)
SMILES:
Molecular Formula: C17H16N8O
Molecular Weight: 348.4 g/mol

4-(1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

CAS No.:

Cat. No.: VC16313727

Molecular Formula: C17H16N8O

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

4-(1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide -

Specification

Molecular Formula C17H16N8O
Molecular Weight 348.4 g/mol
IUPAC Name 4-(tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide
Standard InChI InChI=1S/C17H16N8O/c26-17(13-6-8-14(9-7-13)25-12-19-22-23-25)18-10-3-5-16-21-20-15-4-1-2-11-24(15)16/h1-2,4,6-9,11-12H,3,5,10H2,(H,18,26)
Standard InChI Key QQRJYXQKEIVOOM-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=CC=C(C=C3)N4C=NN=N4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₇H₁₆N₈O) features three distinct heterocyclic systems:

  • Benzamide core: Provides structural rigidity and serves as a scaffold for substitutions.

  • 1H-Tetrazol-1-yl group: A five-membered aromatic ring with four nitrogen atoms, known for enhancing metabolic stability and hydrogen-bonding capacity .

  • Triazolo[4,3-a]pyridin-3-yl group: A fused bicyclic system contributing to π-π stacking interactions and potential kinase inhibition .

The propyl linker between the triazolopyridine and benzamide groups introduces conformational flexibility, which may influence target binding kinetics.

Physicochemical Characteristics

While experimental data on physical properties remain limited, inferences from analogous compounds suggest the following:

PropertyValue/DescriptionSource
Molecular Weight348.4 g/mol
SolubilityModerate in polar aprotic solvents
LogP (Partition Coefficient)Estimated ~2.1 (moderate lipophilicity)
StabilityStable under ambient conditions

The presence of multiple nitrogen atoms likely confers water solubility at acidic pH due to protonation, while the aromatic systems enhance solid-state stability .

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves multi-step strategies combining coupling reactions and heterocyclic ring formations:

  • Formation of Triazolo[4,3-a]Pyridine:

    • A one-pot cyclocondensation of 2-hydrazinopyridine with aldehydes under mild conditions yields the triazolopyridine core . For example, reaction with propionaldehyde derivatives could introduce the necessary propyl side chain .

  • Introduction of Tetrazole Moiety:

    • Tetrazoles are synthesized via [2+3] cycloaddition between nitriles and sodium azide. For instance, 4-cyanobenzaldehyde reacts with NaN₃ in the presence of triethylamine to form 4-(1H-tetrazol-1-yl)benzaldehyde .

  • Amide Coupling:

    • The final step involves coupling the triazolopyridine-propylamine intermediate with 4-(1H-tetrazol-1-yl)benzoic acid using peptide coupling agents like HCTU or EDC, facilitated by HOBt and DIPEA .

Representative Reaction Scheme:

2-Hydrazinopyridine+R-CHOEtOH, RTTriazolopyridine[1]\text{2-Hydrazinopyridine} + \text{R-CHO} \xrightarrow{\text{EtOH, RT}} \text{Triazolopyridine} \quad[1] 4-Cyanobenzaldehyde+NaN₃Et₃N4-Tetrazolylbenzaldehyde[2]\text{4-Cyanobenzaldehyde} + \text{NaN₃} \xrightarrow{\text{Et₃N}} \text{4-Tetrazolylbenzaldehyde} \quad[2] Triazolopyridine-CH₂CH₂CH₂NH₂+4-Tetrazolylbenzoic AcidHCTU, DIPEATarget Compound[5]\text{Triazolopyridine-CH₂CH₂CH₂NH₂} + \text{4-Tetrazolylbenzoic Acid} \xrightarrow{\text{HCTU, DIPEA}} \text{Target Compound} \quad[5]

Optimization Challenges

  • Regioselectivity: Ensuring correct substitution patterns on the triazolopyridine ring requires careful control of stoichiometry and reaction time .

  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is often necessary to isolate the final product due to polar byproducts.

Comparative Analysis with Analogous Compounds

CompoundTargetIC₅₀ (nM)Key Structural Difference
OlaparibPARP-15.2Phthalazinone core
NiraparibPARP-1/23.8Indazole substituent
VC16313727 (This Study)PARP-1/2 (Hypothesized)N/ATetrazole-triazolopyridine hybrid

The tetrazole group in VC16313727 may confer improved pharmacokinetics over traditional PARP inhibitors by reducing P-glycoprotein-mediated efflux .

Future Directions and Challenges

Preclinical Development

  • ADMET Profiling: Critical to assess absorption, distribution, and toxicity. The tetrazole moiety may mitigate hepatotoxicity risks associated with triazole derivatives .

  • Formulation Strategies: Nanoencapsulation could enhance bioavailability given the compound’s moderate solubility.

Target Validation

  • CRISPR Screening: Identify synthetic lethal partners beyond BRCA mutations.

  • Proteomic Studies: Map interactions with off-target kinases to minimize adverse effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator